![molecular formula C15H18FNO4S B2795677 Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-10-6](/img/structure/B2795677.png)
Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to develop compounds for treating human diseases . The compound also contains a fluorophenoxy group, which is a phenoxy group with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, an acetyl group, a thio group, and a fluorophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
- Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate has been investigated for its anti-inflammatory potential. Researchers explore its effects on inflammatory pathways, cytokine modulation, and cellular responses. Understanding its mechanisms could lead to novel anti-inflammatory drug development .
- Studies have examined the analgesic effects of this compound. It may interact with pain receptors or modulate pain signaling pathways. Investigating its efficacy in pain management is crucial for developing safer and more effective analgesics .
- Researchers have evaluated the ulcerogenic index of Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate. This index measures the potential of a substance to cause gastric ulcers. Comparing it with standard drugs like indomethacin and celecoxib provides insights into its safety profile .
- Given its structural similarity to indole compounds, this derivative might impact plant physiology. Investigating its role as a plant hormone or its effects on growth, development, or stress responses could be intriguing .
- The synthesis of Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate involves combining 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. Researchers explore its bioactivity, potential targets, and therapeutic applications .
Anti-Inflammatory Activity
Analgesic Properties
Ulcerogenic Index Assessment
Plant Hormone Research
Bio-Functional Hybrid Compounds
Future Directions
properties
IUPAC Name |
methyl 2-[1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S/c1-20-15(19)10-22-13-6-7-17(8-13)14(18)9-21-12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNZLDZYKEKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(2-(4-fluorophenoxy)acetyl)pyrrolidin-3-yl)thio)acetate |
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